molecular formula C16H13BrO3 B1597987 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid CAS No. 385383-36-8

3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid

Cat. No.: B1597987
CAS No.: 385383-36-8
M. Wt: 333.18 g/mol
InChI Key: FHMDTYSXDYQHMO-UHFFFAOYSA-N
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Description

3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid is an organic compound with the molecular formula C16H13BrO3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a 4-bromobenzyl group through an ether linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl alcohol and 4-hydroxycinnamic acid.

    Etherification: The 4-bromobenzyl alcohol is reacted with 4-hydroxycinnamic acid in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). This reaction forms the ether linkage between the two aromatic rings.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include saturated derivatives of the original compound.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces the synthesis of these prostaglandins, thereby exerting anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with other molecular targets, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-Methylbenzyl)oxy]phenyl}acrylic acid
  • 3-{3-Benzyloxy-4-methoxyphenyl}acrylic acid
  • 3-{4-Benzyloxyphenyl}acrylic acid
  • 3-{4-tert-Butylphenyl}acrylic acid
  • 2-Cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylic acid

Uniqueness

3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid is unique due to the presence of the bromine atom in the 4-bromobenzyl group. This bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s ability to inhibit COX-2 distinguishes it from other similar compounds, making it a valuable candidate for developing anti-inflammatory agents .

Properties

IUPAC Name

3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMDTYSXDYQHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376998
Record name 3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385383-36-8
Record name 3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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